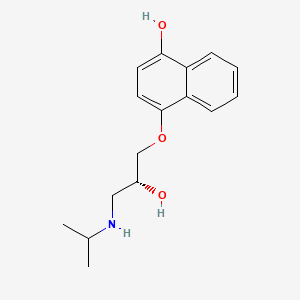
(+)-4-Hydroxypropranolol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-4-Hydroxypropranolol is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Pharmacological Properties
1. Beta-Adrenoceptor Blocking Activity
(+)-4-Hydroxypropranolol functions as a potent beta-adrenoceptor antagonist, similar to its parent compound propranolol. Research indicates that it effectively antagonizes isoprenaline-induced increases in heart rate and blood pressure in animal models, including cats and guinea pigs . This property makes it useful in treating conditions like hypertension and anxiety.
2. Intrinsic Sympathomimetic Activity
Interestingly, this compound also exhibits intrinsic sympathomimetic activity (ISA). In studies involving catecholamine-depleted rats, the compound increased heart rate, suggesting that it can stimulate beta-receptors under certain conditions . This dual action could provide therapeutic advantages in specific patient populations where traditional beta-blockers may lead to bradycardia or other adverse effects.
3. Membrane Stabilizing Activity
The compound demonstrates membrane stabilizing effects, which can be beneficial in managing arrhythmias. In anesthetized dog models, this compound showed dose-dependent decreases in heart rate and myocardial contractility, indicating its potential utility in cardiac care .
Biotransformation Studies
1. Enantioselective Biotransformation
Recent studies have utilized endophytic fungi for the enantioselective biotransformation of propranolol into this compound. For instance, Glomerella cingulata was shown to convert (-)-(S)-propranolol to (-)-(S)-4-hydroxypropranolol with high efficiency . This biotransformation process is significant for producing enantiomerically pure compounds for pharmacological research and applications.
2. Analytical Techniques
The development of analytical methods, such as capillary electrophoresis (CE), has facilitated the study of the biotransformation pathways of propranolol and its metabolites, including this compound. These methods enable researchers to investigate the metabolic fate of drugs and their pharmacologically active metabolites in various biological systems .
Therapeutic Applications
1. Cardiovascular Conditions
Given its beta-blocking properties, this compound is being explored for its efficacy in treating cardiovascular diseases. Its ability to reduce heart rate while providing some sympathomimetic effects could make it suitable for managing conditions like angina or heart failure where a balance between beta-blockade and cardiac output is necessary .
2. Anxiety Disorders
The anxiolytic effects of propranolol are well-documented, and as a metabolite, this compound may contribute to these effects. Its pharmacological profile suggests potential use in treating anxiety disorders by mitigating physical symptoms associated with anxiety without causing excessive sedation or bradycardia .
Data Summary Table
Case Studies
1. Clinical Observations
Clinical studies have noted that patients treated with propranolol exhibit varying responses based on individual metabolism of the drug into its active metabolites like this compound. Understanding these metabolic pathways can inform personalized medicine approaches for treating cardiovascular diseases and anxiety.
2. Biotransformation Research
Research into the biotransformation of propranolol using endophytic fungi not only highlights the potential for sustainable drug production but also opens avenues for discovering new metabolites with unique pharmacological profiles . Such findings can lead to innovative therapeutic strategies utilizing natural products.
化学反応の分析
UGT-Mediated Glucuronidation
(+)-4-Hydroxypropranolol contains two hydroxyl groups (aliphatic and aromatic), making it susceptible to glucuronidation by uridine diphosphate-glucuronosyltransferases (UGTs).
Key Findings:
-
Regioselectivity :
UGT1A7, UGT1A8, UGT1A9, and UGT2A1 catalyze glucuronidation at the aromatic hydroxyl group (naphthol ring), while the aliphatic hydroxyl group remains unmodified. This was confirmed using 4-methoxypropranolol as a competitive substrate, which blocked aromatic glucuronidation . -
Stereoselectivity :
Molecular docking studies reveal that (S)-propranolol (parent compound) interacts with UGT1A7 via hydrogen bonds with Met33 and Asp34, while (R)-propranolol forms interactions with Arg88. This stereochemical preference influences the orientation of the hydroxyl group relative to UDP-glucuronic acid (UDPGA), favoring (S)-enantiomer glucuronidation .
Catalytic Activity of UGT Isoforms:
| UGT Isoform | Regioselectivity | Kinetic Efficiency (V<sub>max</sub>/K<sub>m</sub>) |
|---|---|---|
| UGT1A7 | Aromatic | 0.12 μL/min/mg |
| UGT1A9 | Aromatic/Aliphatic | 1.45 μL/min/mg |
| UGT2A1 | Aromatic/Aliphatic | 0.89 μL/min/mg |
Data derived from LC-MS analysis of glucuronide formation .
Oxidative Conversion to 1,4-Naphthoquinone
This compound undergoes oxidative degradation via superoxide (O<sub>2</sub><sup>- −</sup>) radicals, forming 1,4-naphthoquinone (1,4-NQ) , a reactive intermediate implicated in enzyme inhibition .
Mechanistic Insights:
-
Enzymatic Sources of Superoxide :
-
Covalent Binding to Proteins :
Radiolabeling studies show that 1,4-NQ binds covalently to microsomal proteins, including CYP2D enzymes , leading to irreversible inhibition .
Reaction Conditions:
| Parameter | Value |
|---|---|
| pH | 7.4 (phosphate buffer) |
| Temperature | 37°C |
| Cofactor | NADPH (1 mM) |
| Rate of 1,4-NQ Formation | 12.3 nmol/min/mg protein |
Stability in Aqueous Solutions
This compound exhibits instability in aqueous media, with degradation following first-order kinetics.
Degradation Profile:
-
Degradation Products :
-
1,4-NQ (major)
-
Minor oxidative byproducts (unidentified).
-
Implications for Analysis:
Synthetic Modifications
While not directly involving this compound, engineered enzymes like Agrocybe aegerita unspecific peroxygenase (UPO) have been used to synthesize hydroxylated propranolol metabolites. These methods highlight regioselective oxidation strategies relevant to its reactivity .
特性
CAS番号 |
76792-97-7 |
|---|---|
分子式 |
C16H21NO3 |
分子量 |
275.34 g/mol |
IUPAC名 |
4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol |
InChI |
InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m1/s1 |
InChIキー |
CWEPACWBWIOYID-GFCCVEGCSA-N |
SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |
異性体SMILES |
CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















